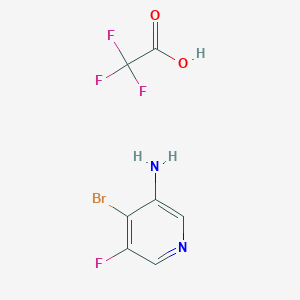
4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid” is a chemical substance with the CAS Number: 2418642-23-4 . It has a molecular weight of 305.03 . The IUPAC name for this compound is 4-bromo-5-fluoropyridin-3-amine 2,2,2-trifluoroacetate . It is stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid” is 1S/C5H4BrFN2.C2HF3O2/c6-5-3(7)1-9-2-4(5)8;3-2(4,5)1(6)7/h1-2H,8H2;(H,6,7) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point are not available in the retrieved resources.Applications De Recherche Scientifique
Agricultural Chemicals
Fluorinated pyridines, which include compounds similar to EN300-26681735, have been used as starting materials for the synthesis of herbicides and insecticides. These compounds offer selectivity and potency in controlling pests and weeds .
Fluorination Reactions
EN300-26681735 may be involved in fluorination reactions due to its fluorine content. Such reactions are important for introducing fluorine atoms into organic molecules, which can significantly alter their chemical and biological properties .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2.C2HF3O2/c6-5-3(7)1-9-2-4(5)8;3-2(4,5)1(6)7/h1-2H,8H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYLBWOCLMPXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Br)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2896922.png)
![4-Cyclobutoxypyrazolo[1,5-a]pyrazine](/img/structure/B2896924.png)
![3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2896925.png)


![Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride](/img/structure/B2896929.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2896931.png)
![1,1-Dimethyl-3-[(1-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B2896933.png)
